molecular formula C11H17N5O3 B7043950 tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate

tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate

Cat. No.: B7043950
M. Wt: 267.28 g/mol
InChI Key: QGJIIPDCPVOVQZ-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-11(2,3)19-10(18)16-5-4-7(16)9(17)13-8-6-12-15-14-8/h6-7H,4-5H2,1-3H3,(H2,12,13,14,15,17)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIIPDCPVOVQZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the Triazole Ring:

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group or the triazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically relevant groups, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the triazole ring and the azetidine ring can impart various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring can also contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as proteases or kinases.

    Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R)-2-(1H-imidazol-4-ylcarbamoyl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a triazole ring.

    tert-Butyl (2R)-2-(2H-pyrazol-4-ylcarbamoyl)azetidine-1-carboxylate: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

The uniqueness of tert-butyl (2R)-2-(2H-triazol-4-ylcarbamoyl)azetidine-1-carboxylate lies in its combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable molecule for research and development.

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